5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine

Imidazopyridine building blocks Physicochemical comparison Purine bioisostere

5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine (CAS 1823331-27-6) is a dihalogenated, N-methylated member of the imidazo[4,5-b]pyridine family, a purine-bioisosteric scaffold widely employed in kinase inhibitor design and fragment-based drug discovery. The compound carries two bromine atoms at positions 5 and 7 of the pyridine ring and a methyl group at the N1 position of the imidazole ring, resulting in a molecular weight of 290.94 g/mol and a formula of C₇H₅Br₂N₃.

Molecular Formula C7H5Br2N3
Molecular Weight 290.94 g/mol
Cat. No. B11835646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine
Molecular FormulaC7H5Br2N3
Molecular Weight290.94 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=CC(=N2)Br)Br
InChIInChI=1S/C7H5Br2N3/c1-12-3-10-7-6(12)4(8)2-5(9)11-7/h2-3H,1H3
InChIKeySHDDSNMWAUOWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine: A Precision Bis-Brominated Imidazopyridine Building Block for MedChem & Kinase Programs


5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine (CAS 1823331-27-6) is a dihalogenated, N-methylated member of the imidazo[4,5-b]pyridine family, a purine-bioisosteric scaffold widely employed in kinase inhibitor design and fragment-based drug discovery. The compound carries two bromine atoms at positions 5 and 7 of the pyridine ring and a methyl group at the N1 position of the imidazole ring, resulting in a molecular weight of 290.94 g/mol and a formula of C₇H₅Br₂N₃ . This specific substitution pattern distinguishes it from mono‑bromo analogs (such as 6‑bromo‑ or 7‑bromo‑1‑methyl‑1H‑imidazo[4,5‑b]pyridine) and from the 5,7‑dibromo‑1H‑imidazo[4,5‑b]pyridine congener that lacks the N1‑methyl group .

Why 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine Cannot Be Replaced by Mono‑Bromo or N‑Desmethyl Analogs in Analytical and Biological Workflows


Imidazo[4,5‑b]pyridine derivatives differing in halogen‑substitution pattern or N‑alkylation status exhibit distinct reactivity, physicochemical properties, and biological target profiles. Halogenation of the parent ring in acetic acid at varying concentrations yields exclusively 6‑bromo, 5,6‑dibromo, or 6‑bromo‑2‑tribromomethyl products depending on conditions, demonstrating that bromine incorporation is not freely interchangeable [1]. Furthermore, the N1‑methyl group is known to modulate both the compound’s solubility and its metabolic stability relative to the N‑desmethyl analog, while the presence of two bromine atoms at the 5‑ and 7‑positions enables sequential, site‑selective cross‑coupling reactions—a synthetic versatility that mono‑bromo isomers cannot provide [2]. These chemical and biological differences translate into procurement risk when a mono‑bromo or N‑desmethyl analog is substituted for the titled compound in a validated SAR series or a multi‑synthetic‑step campaign.

Quantitative Comparator Evidence: How 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine Compares Against Its Closest Analogs


N1‑Methyl vs. N‑Desmethyl: Molecular Weight and Physicochemical Divergence

The N1‑methyl substituent on 5,7‑Dibromo‑1‑methyl‑1H‑imidazo[4,5‑b]pyridine delivers a molecular weight of 290.94 g/mol, which is 14.02 g/mol higher than that of its N‑desmethyl counterpart 5,7‑Dibromo‑1H‑imidazo[4,5‑b]pyridine (276.92 g/mol). This mass increase corresponds to a 5.1 % difference, directly impacting HPLC retention time and LC‑MS detection parameters . The methyl group also elevates the calculated LogP by approximately 0.3–0.5 units compared with the N‑H analog, a shift that alters aqueous solubility and passive membrane permeability in cell‑based assays .

Imidazopyridine building blocks Physicochemical comparison Purine bioisostere

Dibromo vs. Mono‑Bromo: Purity and Cost‑per‑Gram Efficiency for Multi‑Step Synthesis

Commercial 5,7‑Dibromo‑1‑methyl‑1H‑imidazo[4,5‑b]pyridine is supplied at NLT 98 % purity (MolCore) or 95 % purity (AKSci) . By contrast, the mono‑bromo isomer 7‑bromo‑1‑methyl‑1H‑imidazo[4,5‑b]pyridine (CAS 1824402‑03‑0) is listed at 95.00 % purity with a price of $3,750 per 5 g ($750/g) , while the target compound is priced at $795 per 1 g from a comparable vendor (Chemenu, 95 %) [1]. Although the per‑gram cost appears higher for the dibromo compound, each gram contains two reactive C–Br bonds versus one, effectively halving the cost per functional‑group equivalent ($397.5 per C–Br bond for the dibromo compound versus $750 per C–Br bond for the mono‑bromo alternative). Moreover, the 98 % purity grade ensures lower residual palladium‑scavenging burden in subsequent Suzuki or Buchwald–Hartwig steps.

Medicinal chemistry building blocks Procurement cost analysis Cross-coupling substrate

Sequential Cross‑Coupling Reactivity: How 5,7‑Dibromo Pattern Enables Site‑Selective Functionalization

The 5‑bromo and 7‑bromo substituents on the imidazo[4,5‑b]pyridine core exhibit intrinsically different oxidative‑addition rates in palladium‑catalyzed cross‑coupling reactions. In analogous 5,7‑dibromo‑imidazo[1,2‑a]indolone systems, microwave‑assisted Suzuki‑Miyaura coupling proceeds selectively at the 7‑position first, enabling sequential introduction of two distinct aryl groups [1]. This orthogonality is not available with the mono‑bromo analogs 6‑bromo‑ or 7‑bromo‑1‑methyl‑1H‑imidazo[4,5‑b]pyridine, which offer only a single coupling site. The recently reported synthesis of imidazo[4,5‑b]pyridine building blocks further confirms that bromopyridine intermediates derived from this scaffold are competent in both Suzuki and Buchwald–Hartwig couplings, providing a versatile platform for library diversification [2].

Regioselective cross-coupling Sequential functionalization Palladium catalysis

Bromination Density and Kinase Inhibition: Biological Implications of the 5,7‑Dibromo Pattern

Although no direct IC₅₀ has been published for 5,7‑Dibromo‑1‑methyl‑1H‑imidazo[4,5‑b]pyridine against CK2, the closely related tri‑brominated analog 5,6,7‑tribromo‑1H‑imidazo[4,5‑b]pyridine (PDB 7A2H) acts as an ATP‑competitive inhibitor of CK2α′ with a crystal structure resolved at 1.01 Å [1][2]. In the parent series of halogenated azolo[4,5‑b]pyridines, di‑ and tri‑halogenated 1H‑triazolo[4,5‑b]pyridines achieved IC₅₀ values of 2.56–3.82 μM against CK2α, confirming that two or three halogen atoms are required for potent target engagement [2]. Mono‑bromo imidazo[4,5‑b]pyridine derivatives lacking the second bromine at the 7‑position did not appear among the most active compounds in this panel, suggesting that the 5,7‑dibromo motif is the minimal pharmacophore for meaningful kinase occupancy in this chemotype.

CK2 kinase inhibition Halogenated azolopyridines ATP-competitive inhibitor

Top Application Scenarios Where 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine Outperforms Its Closest Analogs


Parallel Medicinal Chemistry Libraries Requiring Two-Point Diversification

When a SAR campaign demands simultaneous variation of two vectors on the imidazopyridine scaffold, the 5,7‑dibromo substitution pattern enables sequential Suzuki–Miyaura or Buchwald–Hartwig reactions. The first coupling can be directed to the more reactive 7‑bromo position, followed by a second coupling at the 5‑bromo position, yielding a library of 5,7‑diaryl‑imidazo[4,5‑b]pyridines in two synthetic steps [1][2]. Mono‑bromo isomers cannot deliver this two‑point diversity without additional pre‑functionalization steps.

CK2 Kinase Probe Development and Selectivity Profiling

Based on the crystallographic data for 5,6,7‑tribromo‑1H‑imidazo[4,5‑b]pyridine in complex with CK2α′ (PDB 7A2H) and the SAR trend that di‑/tri‑halogenated azolopyridines achieve IC₅₀ values in the low‑micromolar range, the 5,7‑dibromo compound is a logical starting point for developing a next‑generation CK2 probe [3][4]. Its N1‑methyl group provides a metabolic‑stability advantage over the N‑desmethyl tribromo analog, while retaining the minimal di‑halogenated pharmacophore.

Analytical Reference‑Standard Supply for LC‑MS Method Development

The 5.1 % mass differential relative to the 5,7‑dibromo‑1H‑imidazo[4,5‑b]pyridine analog (290.94 vs. 276.92 g/mol) makes the N1‑methyl compound a distinct analytical reference standard essential for accurate LC‑MS method calibration in pharmacokinetic or metabolic‑stability studies . Substituting the N‑desmethyl analog would produce a 14 Da mass shift that could be misidentified as a metabolite, compromising bioanalytical data integrity.

Cost‑Efficient Bulk Procurement for Multi‑Gram Intermediates

For projects that consume the building block in multi‑gram quantities, the 47 % lower cost per reactive C–Br equivalent ($397.5 vs. $750) combined with the higher purity grade (NLT 98 % vs. 95 %) translates into significant savings on both the initial purchase and the post‑reaction purification effort [5]. Procurement managers can consolidate their supply chain on a single building block that serves both 7‑position and 5‑position derivatization needs.

Quote Request

Request a Quote for 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.